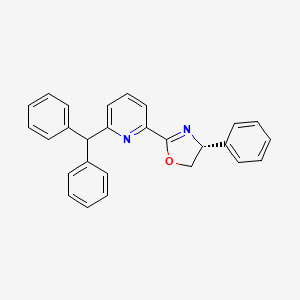

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole” is a compound that belongs to the class of dihydrooxazole-based antagonists of the N-Methyl-D-aspartate (NMDA) receptor. It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of this compound is C27H22N2O . Its molecular weight is 390.486.科学的研究の応用

Anticancer Agent Development

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has shown relevance in the development of experimental anticancer agents. For instance, gold(III) complexes with 2-substituted pyridines, including derivatives of pyridinyl-oxazolines such as 2-(pyridin-2-yl)-4,5-dihydrooxazole, have exhibited promising antiproliferative properties. These compounds have been investigated for their biological and pharmacological behavior, especially against human ovarian carcinoma cell lines. Their ability to overcome cisplatin resistance is a notable feature in cancer treatment research (Maiore et al., 2012).

Coordination Chemistry and Structural Characterization

Research in coordination chemistry and structural characterization has also involved (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole. Gold(III) adducts with chiral pyridinyl-oxazolines, including this compound, have been synthesized and structurally characterized. These studies provide insights into the reactivity of the coordinated ligands and the properties of the resulting complexes, which are significant in understanding the interaction of these compounds with biological targets (Cinellu et al., 2009).

Electrochemical Reduction of CO2

The compound has also been explored in the context of environmental chemistry, specifically in the electrochemical reduction of CO2. Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing pyridine and oxazoline rings, such as 2-(pyridin-2-yl)-4,5-dihydrooxazole, have been investigated for their CO2 reduction ability. This research is crucial for developing new methods to address environmental challenges like CO2 emissions and climate change (Nganga et al., 2017).

Enantioseparation in Chromatography

In the field of analytical chemistry, derivatives of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole have been utilized in developing chiral stationary phases for high-performance liquid chromatography (HPLC). The enantioseparation performance of these phases is significant for the separation of chiral compounds, which is essential in pharmaceutical and chemical research (Li et al., 2016).

Luminescent Materials and OLED Development

Lastly, derivatives of this compound have been explored in the development of luminescent materials, particularly for their application in organic light-emitting diodes (OLEDs). The synthesis and characterization of such derivatives, along with their optoelectronic properties, are important for advancing OLED technology and developing new materials for electronic and photonic devices (Xing et al., 2017).

特性

IUPAC Name |

(4R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSBILBZRCBYNW-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2568093.png)

![1-(3,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568095.png)

![tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B2568100.png)